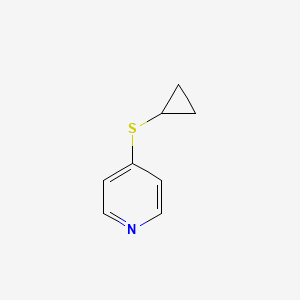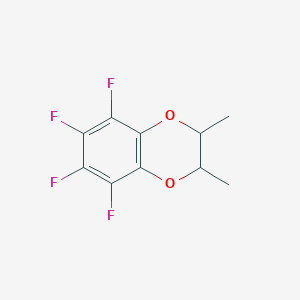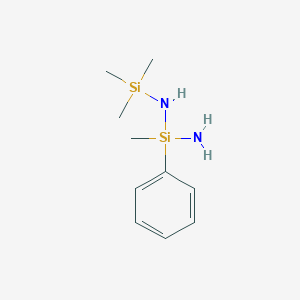
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C13H28N2Si3 It is known for its unique structure, which includes a phenyl group, a methyl group, and two trimethylsilyl groups attached to a silanediamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with trimethylsilyl chloride in the presence of a suitable catalyst. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process often includes continuous monitoring of reaction conditions, such as temperature and pressure, to ensure optimal yield and purity. Industrial methods may also incorporate advanced purification techniques, such as chromatography, to achieve high-quality products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can lead to the formation of silane compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a catalyst.
Major Products Formed
Oxidation: Silanol derivatives.
Reduction: Silane compounds.
Substitution: Various substituted silanediamine derivatives.
Applications De Recherche Scientifique
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other silicon-containing compounds.
Biology: Investigated for its potential use in the development of silicon-based biomaterials.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine involves its ability to interact with various molecular targets through its reactive silicon and nitrogen atoms. These interactions can lead to the formation of new chemical bonds, resulting in the synthesis of novel compounds. The pathways involved in these reactions often include nucleophilic substitution and electrophilic addition mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyl(phenylethynyl)silane: Similar in structure but contains an ethynyl group instead of a silanediamine core.
Phenyl(trimethylsilyl)acetylene: Contains a phenyl and trimethylsilyl group but differs in its acetylene linkage.
Uniqueness
1-Methyl-1-phenyl-N-(trimethylsilyl)silanediamine is unique due to its combination of a phenyl group, a methyl group, and two trimethylsilyl groups attached to a silanediamine core. This unique structure imparts specific reactivity and properties that are not observed in other similar compounds, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
111830-94-5 |
|---|---|
Formule moléculaire |
C10H20N2Si2 |
Poids moléculaire |
224.45 g/mol |
Nom IUPAC |
[amino-methyl-(trimethylsilylamino)silyl]benzene |
InChI |
InChI=1S/C10H20N2Si2/c1-13(2,3)12-14(4,11)10-8-6-5-7-9-10/h5-9,12H,11H2,1-4H3 |
Clé InChI |
ORZSKCKDVFOLSC-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)N[Si](C)(C1=CC=CC=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


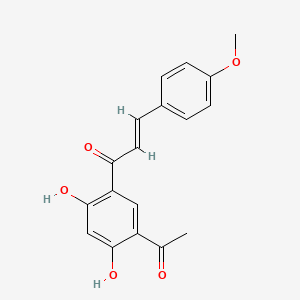
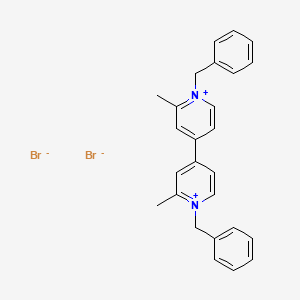
![5-{[2-(Methylsulfanyl)ethyl]sulfanyl}-1,3,4-thiadiazole-2(3H)-thione](/img/structure/B14320522.png)

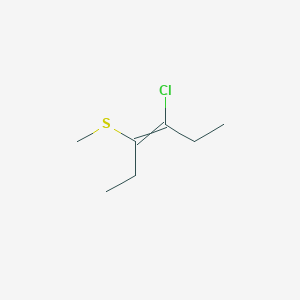

![3,3-Dimethyl-N,N-dipropyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B14320564.png)
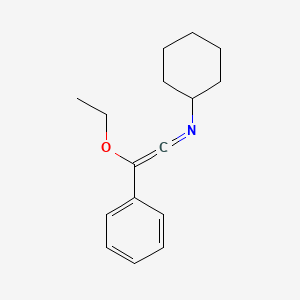
![1-[2-(Tributylstannyl)cyclohexa-1,4-dien-1-yl]ethan-1-one](/img/structure/B14320567.png)
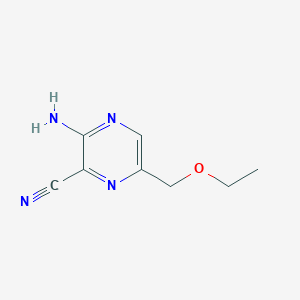
![3-[(4-Methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoylsulfamoyl]thiophene-2-carboxylic acid;methyl 2-[[(4-methoxy-6-methyl-1,3,5-triazin-2-yl)-methylcarbamoyl]sulfamoyl]benzoate](/img/structure/B14320578.png)
